molecular formula C10H8F2N2O B11745855 2-(2,6-Difluorophenyl)imidazole-5-methanol

2-(2,6-Difluorophenyl)imidazole-5-methanol

Cat. No.: B11745855
M. Wt: 210.18 g/mol
InChI Key: LUWFGPVLTYIYPW-UHFFFAOYSA-N
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Description

[2-(2,6-difluorophenyl)-1H-imidazol-4-yl]methanol: is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. The presence of the difluorophenyl group and the hydroxymethyl group in this compound makes it a unique and valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(2,6-difluorophenyl)-1H-imidazol-4-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-difluorobenzaldehyde with glyoxal and ammonium acetate in the presence of a suitable catalyst to form the imidazole ring. The resulting intermediate is then reduced to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group in [2-(2,6-difluorophenyl)-1H-imidazol-4-yl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding imidazole derivative with a methyl group instead of a hydroxymethyl group.

    Substitution: The difluorophenyl group can undergo various substitution reactions, such as halogenation or nitration, to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used under controlled conditions.

Major Products:

    Oxidation: Formation of 2-(2,6-difluorophenyl)-1H-imidazol-4-carboxylic acid.

    Reduction: Formation of 2-(2,6-difluorophenyl)-1H-imidazol-4-ylmethane.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

Biology:

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it valuable in biochemical research.

    Protein Binding: It can be used to study protein-ligand interactions due to its unique structure.

Medicine:

    Drug Development: The compound’s imidazole ring is a common pharmacophore in many drugs, making it a potential candidate for drug development.

    Antimicrobial Activity: It may exhibit antimicrobial properties, making it useful in the development of new antibiotics.

Industry:

    Agriculture: The compound can be used in the synthesis of agrochemicals, such as herbicides or fungicides.

    Polymer Science: It can be used as a monomer or additive in the production of specialty polymers.

Mechanism of Action

The mechanism of action of [2-(2,6-difluorophenyl)-1H-imidazol-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. Additionally, the difluorophenyl group can enhance the compound’s binding affinity to certain proteins, leading to its biological effects.

Comparison with Similar Compounds

  • **2-(2,4-difluorophenyl)-1H-imidazol-4-yl]methanol
  • **2-(2,5-difluorophenyl)-1H-imidazol-4-yl]methanol
  • **2-(2,3-difluorophenyl)-1H-imidazol-4-yl]methanol

Comparison:

    Structural Differences: The position of the fluorine atoms on the phenyl ring can significantly affect the compound’s chemical and biological properties.

    Reactivity: The different substitution patterns can lead to variations in reactivity and the types of reactions the compound can undergo.

    Biological Activity: The position of the fluorine atoms can influence the compound’s binding affinity to molecular targets, affecting its biological activity.

Properties

Molecular Formula

C10H8F2N2O

Molecular Weight

210.18 g/mol

IUPAC Name

[2-(2,6-difluorophenyl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C10H8F2N2O/c11-7-2-1-3-8(12)9(7)10-13-4-6(5-15)14-10/h1-4,15H,5H2,(H,13,14)

InChI Key

LUWFGPVLTYIYPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=NC=C(N2)CO)F

Origin of Product

United States

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